5-bromo-2-methyl-1H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFUSPBOWEAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Methyl 1h Quinazolin 4 One and Analogous Structures
Classical and Contemporary Approaches to Quinazolinone Synthesis
The formation of the quinazolinone ring system can be achieved through several established and modern synthetic routes. These methods often involve the cyclization of readily available precursors, showcasing a range of reaction conditions and efficiencies.
Cyclization Reactions from Anthranilic Acid Derivatives
A fundamental and widely employed strategy for synthesizing quinazolin-4-ones is the cyclization of anthranilic acid and its derivatives. This approach, often referred to as the Niementowski reaction, typically involves the condensation of an anthranilic acid with an amide. The reaction can be performed under various conditions, including thermal heating and microwave irradiation, the latter often leading to reduced reaction times and improved yields.
The direct synthesis of 5-bromo-2-methyl-1H-quinazolin-4-one logically employs 5-bromoanthranilic acid as the starting material. One reported method involves the reaction of 2-amino-6-bromobenzoic acid (a positional isomer of 5-bromoanthranilic acid, which can also be named 6-bromoanthranilic acid) with acetic anhydride (B1165640) to form the corresponding amide intermediate. This intermediate then undergoes cyclization in the presence of formamide (B127407) to yield 5-bromo-2-methyl-4(3H)-quinazolinone with a reported yield of 65.5%. The reaction is advantageous due to the accessibility of starting materials, a straightforward process, and high product purity.
The bromination of anthranilic acid itself is a common method to produce bromo-substituted precursors. For instance, treating anthranilic acid with bromine in glacial acetic acid can yield 5-bromoanthranilic acid, which is a crucial starting block for various quinazolinone syntheses.
Table 1: Synthesis of this compound from 5-Bromoanthranilic Acid Derivatives
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 2-Amino-6-bromobenzoic acid | 1. Acetic anhydride 2. Formamide | 1. Reflux 2. Cyclization | 5-Bromo-2-methyl-4(3H)-quinazolinone | 65.5 |
The versatility of the anthranilic acid route is demonstrated by its reaction with various carboxylic acid equivalents and amines to produce a diverse range of 2,3-disubstituted quinazolinones. For example, anthranilic acids can be coupled with different carboxylic acids or their corresponding acyl chlorides, followed by reaction with an amine. Microwave-assisted one-pot, two-step syntheses have been developed where anthranilic acids are first reacted with carboxylic acids, and upon completion, an amine is added to facilitate the final cyclization, often at elevated temperatures. Strontium chloride hexahydrate has been reported as an efficient and recyclable catalyst for the one-pot condensation of anthranilic acid, orthoesters, and amines at room temperature under solvent-free conditions, providing good yields of 4(3H)-quinazolinone derivatives.
Benzoxazinone-Mediated Synthesis Pathways
An alternative and highly effective route to quinazolin-4-ones proceeds through a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. These benzoxazinones are typically synthesized by the acylation of anthranilic acid with an acid chloride or anhydride, followed by cyclodehydration, often using acetic anhydride. The resulting benzoxazinone (B8607429) is then treated with an appropriate amine or ammonia (B1221849) source, which displaces the ring oxygen to form the desired quinazolinone.
This method is particularly useful for introducing a variety of substituents at the 3-position of the quinazolinone ring. For instance, reacting a 2-substituted benzoxazinone with different primary amines leads to a range of 2,3-disubstituted quinazolinones. This pathway has been successfully employed in the synthesis of numerous quinazolinone derivatives with diverse biological activities. The reaction of 2-ethoxy-4H-3,1-benzoxazin-4-one with various amines in boiling acetic acid with fused sodium acetate (B1210297) is a documented example of this strategy.
Table 2: Synthesis of Quinazolinone Derivatives via Benzoxazinone Intermediates
| Benzoxazinone Precursor | Amine | Conditions | Product | Yield (%) |
| 2-Propyl-4H-3,1-benzoxazin-4-one | Aniline | Reflux | 2-Propyl-3-phenylquinazolin-4(3H)-one | - |
| 2-Propyl-4H-3,1-benzoxazin-4-one | Benzylamine (B48309) | Reflux | 3-Benzyl-2-propylquinazolin-4(3H)-one | - |
| 2-Ethoxy-4H-3,1-benzoxazin-4-one | p-Toluidine | Acetic acid, NaOAc, reflux | 2-Ethoxy-3-(4-methylphenyl)quinazolin-4-one | 90 |
| 2-Ethoxy-4H-3,1-benzoxazin-4-one | p-Anisidine | Acetic acid, NaOAc, reflux | 2-Ethoxy-3-(4-methoxyphenyl)quinazolin-4-one | 85 |
One-Pot Reaction Strategies for Enhanced Synthetic Efficiency
To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions have become increasingly popular for quinazolinone synthesis. These strategies often involve the combination of an anthranilic acid derivative, an aldehyde, and an amine source in a single reaction vessel.
For example, a three-component reaction of isatoic anhydride, an amine, and an orthoester can afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under both classical heating and microwave irradiation. Using ammonium (B1175870) acetate in place of a primary amine in this reaction provides a convenient route to 2-substituted quinazolin-4(3H)-ones. Another one-pot approach involves the reaction of anthranilic acid, acetic anhydride, and various primary amines under ultrasonic irradiation, which has been shown to produce 3-substituted 2-methyl quinazoline-4(3H)-ones in high yields with short reaction times.
Table 3: One-Pot Syntheses of Quinazolinone Derivatives
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield Range (%) |
| Isatoic anhydride | Amine | Orthoester | Catalyst- and solvent-free, 120-140 °C | 2,3-Disubstituted quinazolin-4(3H)-ones | Good to excellent |
| Anthranilic acid | Acetic anhydride | Primary amine | Ultrasonic irradiation | 3-Substituted 2-methyl quinazoline-4(3H)-ones | Fair to excellent |
| Anthranilic acid | Orthoester/Formic acid | Amine | Yb(OTf)3, solvent-free | 4(3H)-Quinazolinones | 75-99 |
Metal-Catalyzed Synthetic Routes for Quinazolinone Derivatization
Transition metal catalysis has emerged as a powerful tool for both the synthesis and derivatization of the quinazolinone scaffold. These methods often allow for reactions that are difficult to achieve through classical means and can proceed with high efficiency and selectivity.
Copper-catalyzed reactions are particularly prevalent in quinazolinone synthesis. One-pot copper-catalyzed domino reactions have been developed, for instance, from 2-bromobenzamides and various starting materials like aldehydes, benzyl (B1604629) alcohols, or methyl arenes. researchgate.net These reactions often use inexpensive copper salts and can tolerate a wide range of functional groups. researchgate.net For example, a Cu(I)-catalyzed, ligand- and base-free domino strategy in DMSO has been shown to produce 2-substituted quinazolinones in good yields. researchgate.net Copper catalysis is also effective in the synthesis of 2,3-disubstituted quinazolinones from N-substituted o-bromobenzamides and amides. researchgate.net
Ruthenium-catalyzed reactions have been employed for the C-H functionalization of the quinazolinone core, allowing for the introduction of various substituents. For example, ruthenium(II)-catalyzed C-H activation can lead to the alkenylation of the quinazolinone scaffold. acs.org Ruthenium pincer complexes have also been used for the efficient synthesis of quinazolines via acceptorless dehydrogenative coupling reactions. acs.org Furthermore, ruthenium-catalyzed annulation reactions of 2-arylquinazolinones provide access to more complex fused heterocyclic systems. acs.orgresearchgate.net
Palladium catalysis is another key strategy, particularly for cross-coupling reactions to derivatize the quinazolinone ring. Palladium-catalyzed carbonylative syntheses have been developed to produce quinazolinones from 2-aminobenzamide (B116534) and aryl bromides. researchgate.net Additionally, palladium-catalyzed C-H functionalization offers a direct way to introduce new carbon-carbon and carbon-heteroatom bonds onto the quinazolinone skeleton.
Table 4: Metal-Catalyzed Syntheses and Derivatizations of Quinazolinones
| Metal Catalyst | Reaction Type | Substrates | Product Type |
| Copper(I) iodide | Domino reaction | 2-Bromobenzamide, Aldehyde/Benzyl alcohol | 2-Substituted quinazolinones |
| Copper(I) iodide/4-hydroxy-L-proline | Aryl amidation/Cyclization | N-Substituted o-bromobenzamides, Amides | 2,3-Disubstituted quinazolinones |
| Ruthenium(II) complex | C-H Alkenylation | Quinazolinone, Terminal alkyne | Alkenylated quinazolinones |
| Ruthenium(II) complex | Annulation | 2-Arylquinazolinone, Vinylene carbonate | Fused quinazolinones |
| Palladium(II) acetate | Carbonylative synthesis | 2-Aminobenzamide, Aryl bromide, CO | 2-Arylquinazolin-4(3H)-ones |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-5 Arylation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. rsc.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. rsc.org In the context of quinazolinone synthesis, the Suzuki-Miyaura coupling is particularly valuable for the arylation at the C-5 position of a pre-existing 5-bromo-quinazolinone core. This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the generation of diverse molecular libraries for drug discovery.
The general applicability of the Suzuki-Miyaura reaction to halogenated quinazolinones has been well-documented. rsc.org For instance, new deoxyvasicinone (B31485) and mackinazolinone derivatives have been synthesized in high yields through the palladium-catalyzed Suzuki-Miyaura coupling of their respective bromo-derivatives with various arylboronic acids. nih.gov In these syntheses, palladium acetate has proven to be an effective catalyst. nih.gov
A specific example involves the double Suzuki-Miyaura cross-coupling of 5,7-dibromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one with arylboronic acids, catalyzed by palladium acetate, to yield 5,7-diaryl derivatives. nih.gov This highlights the potential for multiple functionalizations on the quinazolinone scaffold. While direct examples for the C-5 arylation of this compound are not extensively detailed in the provided results, the established protocols for analogous brominated quinazolinones strongly suggest its feasibility.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Brominated Quinazoline (B50416) Scaffolds
| Starting Material | Boronic Acid | Catalyst | Product | Yield | Reference |
| 5,7-dibromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one | Arylboronic acid | Pd(OAc)₂ | 5,7-diaryl-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one | High | nih.gov |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Arylboronic acid | Pd(OAc)₂ | 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | High | nih.gov |
| 8-bromomackinazolinone | Arylboronic acid | Pd(OAc)₂ | 8-arylmackinazolinone | High | nih.gov |
Copper-Mediated Cyclization and Functionalization Approaches
Copper-catalyzed reactions represent another cornerstone in the synthesis of quinazolinone derivatives. These methods are often praised for their cost-effectiveness and unique reactivity. Copper-mediated approaches can be employed for both the cyclization to form the quinazolinone ring and for subsequent functionalization.
One notable copper-catalyzed method involves the cascade cyclization/hydrodehalogenation to produce quinazolines using acetamide (B32628) as a nitrogen source. rsc.org This approach provides a modular route from readily available starting materials. rsc.org Furthermore, copper-catalyzed imidoylative cross-coupling/cyclocondensation reactions between 2-isocyanobenzoates and amines have been developed to efficiently produce quinazolin-4-ones. acs.org This reaction proceeds well with copper(II) acetate as the catalyst in a sustainable solvent like anisole. acs.org
A four-component domino cyclization for the synthesis of 2-methylpyridines using a copper catalyst has also been reported, showcasing the power of copper in constructing heterocyclic systems through the formation of multiple C-C and C-N bonds in one pot. nih.gov While not directly applied to this compound, these copper-catalyzed methodologies for constructing the core quinazolinone and related heterocyclic structures demonstrate the potential of copper catalysis in this area.
Ruthenium and Zinc-Catalyzed Transformations
In recent years, ruthenium and zinc have emerged as powerful catalysts for the synthesis of quinazolinones, offering alternative and often milder reaction pathways.
Ruthenium catalytic systems have been shown to be highly selective for the dehydrogenative and deaminative coupling reactions of 2-aminobenzamides with amines to efficiently form quinazolinone products. nih.govacs.org This method is advantageous as it avoids the use of reactive reagents and the formation of toxic byproducts. nih.govacs.org The in situ formed ruthenium catalyst displays high selectivity in these transformations. nih.govacs.org Other ruthenium-catalyzed methods include the dehydrogenation of 2-(aminophenyl)methanol in the presence of an aldehyde, which has been noted as a valuable method for quinazolinone synthesis. nih.gov
Zinc-catalyzed protocols have also been developed for the synthesis of quinazolinone scaffolds. These methods often proceed through different mechanistic pathways, such as those involving zinc(II)-stabilized amidyl radicals.
Microwave-Assisted and Green Chemistry Principles in Quinazolinone Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of quinazolinones. tandfonline.com Microwave irradiation, in particular, has been widely adopted as a green technology that can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.orgfrontiersin.org
A notable green and rapid method for synthesizing quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. rsc.org This approach offers moderate to high yields and is a testament to the power of combining microwave heating with an environmentally benign solvent. rsc.org
The synthesis of 3-substituted-quinazolin-4(3H)-ones has been achieved in a one-pot reaction using a microwave reactor, while 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized using deep eutectic solvents (DES), another green alternative to traditional volatile organic solvents. tandfonline.comresearchgate.net Specifically, 2-methyl-3-substituted-quinazolin-4(3H)-ones can be prepared in a two-step reaction where the final step of reacting a benzoxazinone intermediate with an amine is carried out in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net
Microwave-assisted synthesis has been successfully employed for the production of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones in an efficient tandem process. mdpi.com This method has been shown to be effective for a range of substituted quinazolinones, including 6-bromo derivatives. mdpi.com
Table 2: Green and Microwave-Assisted Syntheses of Quinazolinones
| Starting Materials | Conditions | Product | Key Features | Reference |
| Substituted 2-halobenzoic acids, Amidines | Microwave, Iron catalyst, Water | Quinazolinone derivatives | Green, Rapid, High yield | rsc.org |
| Anthranilic acid, Amines, Orthoester | Microwave | 3-Substituted-quinazolin-4(3H)-ones | One-pot, Efficient | tandfonline.comresearchgate.net |
| Benzoxazinone, Amines | Choline chloride:urea DES | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Green solvent | tandfonline.comresearchgate.net |
| Substituted Benzoxazinones, Hydrazine (B178648) monohydrate | Microwave, Ethanol (B145695) | 3-Amino-2-methyl-quinazolin-4(3H)-ones | Efficient, Tandem process | mdpi.com |
Regioselective Bromination Strategies for Quinazolinone Scaffolds
The introduction of a bromine atom at a specific position on the quinazolinone ring is a critical step in the synthesis of many derivatives, including this compound. Regioselective bromination can be achieved either by direct bromination of the quinazolinone scaffold or by using a brominated precursor molecule.
Direct Bromination Procedures
Direct bromination of a pre-formed quinazolinone ring can be a straightforward approach to introduce a bromine atom. The kinetics and mechanism of bromination of 4(3H)-quinazolinone and its methylated derivatives in aqueous acidic solutions have been studied. acs.org These studies suggest that the rate-determining step is the attack of molecular bromine on the covalent hydrate (B1144303) of the substrate. acs.org While this provides a mechanistic understanding, specific procedures for the regioselective bromination at the C-5 position are crucial. The synthesis of 5-bromoisoquinoline (B27571) via the bromination of isoquinoline (B145761) using N-bromosuccinimide in sulfuric acid demonstrates a method for regioselective bromination of a related heterocyclic system, which could potentially be adapted for quinazolinones. orgsyn.org
Bromination of Precursor Molecules
An alternative and often more controlled strategy for the synthesis of this compound involves the use of a brominated precursor, most commonly a derivative of anthranilic acid. The synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones has been successfully achieved starting from 2-amino-6-bromobenzoic acid. In one reported method, 2-amino-6-bromobenzoic acid is first reacted with acetic anhydride to form an amide intermediate, which is then cyclized with formamide to yield 2-methyl-5-bromo-4(3H)-quinazolinone. The use of 2-amino-5-bromobenzoic acid is also a common starting point for the synthesis of various 6-bromo-quinazolinone derivatives. nih.gov
The synthesis of 6-bromoquinazolin-4(3H)-one has been accomplished in high yield by heating a mixture of 2-amino-5-bromobenzoic acid and formamide. nih.gov This demonstrates a straightforward method for constructing the brominated quinazolinone core. These precursor-based approaches often offer better regiocontrol compared to direct bromination of the final quinazolinone ring.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The successful synthesis of quinazolinones is often hampered by challenges such as multi-step procedures, the need for expensive or harsh reagents, and low product yields. Consequently, significant research has been dedicated to optimizing the reaction conditions for preparing these valuable heterocyclic compounds.
A common strategy for synthesizing 4(3H)-quinazolinones involves the cyclization of anthranilic acid derivatives. nih.gov One highly utilized method is the acylation of anthranilic acid, followed by ring closure to form a 1,3-benzoxazin-4-one intermediate, which is then treated with an amine to yield the desired quinazolinone. nih.gov The efficiency of these steps is highly dependent on the chosen reaction conditions.
Studies have shown that solvent selection plays a crucial role. For instance, in the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a key intermediate, the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate was effectively carried out in absolute ethanol with triethylamine (B128534), achieving a yield of 83.2% after refluxing for 20 hours. nih.gov
The use of microwave irradiation has also been explored as an alternative to conventional heating. However, in some cases, it was found that microwave activation did not offer a considerable advantage over traditional thermal methods in terms of yield and purity for certain quinazolinone syntheses. nih.gov
Detailed Research Findings
Systematic studies have been conducted to pinpoint the optimal conditions for specific synthetic transformations. These investigations often involve screening different catalysts, bases, solvents, and temperatures to maximize the product yield.
For the synthesis of pyrazolo-[1,5-c]quinazolinone derivatives, a related class of compounds, researchers performed a detailed optimization of the reaction conditions. nih.gov The study explored various catalysts, additives, and solvents, leading to the identification of a highly efficient system.
| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 85 | 4 | Trace |
| 2 | Pd(dppf)Cl₂ (5) | - | Toluene | 85 | 4 | Not Detected |
| 3 | CuI (10) | - | Toluene | 85 | 4 | 45 |
| 4 | CuI (10) | K₂CO₃ | Toluene | 85 | 4 | 78 |
| 5 | CuI (10) | K₂CO₃ | Dioxane | 85 | 4 | 65 |
| 6 | CuI (10) | K₂CO₃ | Toluene | 100 | 2 | 92 |
| 7 | - | K₂CO₃ | Toluene | 100 | 8 | Not Detected |
This table illustrates the optimization of reaction conditions for the synthesis of a pyrazolo-[1,5-c]quinazolinone analog. The data highlights the superior performance of the CuI catalyst in combination with K₂CO₃ in toluene at 100 °C. nih.gov
Another study focused on an "on-water" protocol for synthesizing quinazolinones from o-bromobenzonitrile, which is notable for its environmental benefits. The optimization table from this research demonstrates the critical role of the catalyst, base, and even the reaction atmosphere. nih.gov
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Atmosphere | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 12 | Air | 45 |
| 2 | CuI | K₂CO₃ | H₂O | 100 | 12 | Air | 78 |
| 3 | CuI | Cs₂CO₃ | H₂O | 100 | 12 | Air | 85 |
| 4 | CuI | Cs₂CO₃ | DMF | 100 | 12 | Air | 32 |
| 5 | CuI | Cs₂CO₃ | H₂O | 80 | 24 | Air | 65 |
| 6 | CuI | Cs₂CO₃ | H₂O | 100 | 12 | N₂ | Trace (Dihydroquinazolinone obtained in 74% yield) |
This table showcases the optimization of an "on-water" synthesis of a quinazolinone analog, emphasizing the effectiveness of CuI as a catalyst and Cs₂CO₃ as a base. It also reveals that the reaction selectively produces the dihydroquinazolinone derivative under an inert nitrogen atmosphere. nih.gov
The synthesis of 2-mercaptoquinazolin-4(3H)-one analogues, which are precursors for more complex structures, also demonstrates the impact of starting material choice on yield. The reaction of various anthranilates with isothiocyanates under reflux conditions in the presence of triethylamine in ethanol resulted in yields ranging from 19% to 95%, depending on the substituents on the anthranilate precursor. nih.gov
In some cases, catalyst- and base-free conditions have been developed, offering a more environmentally benign approach. An efficient, one-step synthesis of quinazolinones was reported using 2-aminobenzamide and benzylamine in DMSO at 100°C in open air, where DMSO acts as both the solvent and the oxidant. researchgate.net
The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a structurally related heterocycle, was optimized by monitoring the reaction by ¹H NMR. This allowed for the specific formation of the desired anilide intermediate by carefully selecting the acetoacetate (B1235776) ester, with tert-butyl acetoacetate giving an 84% yield of the anilide, thus preventing the formation of unwanted side products. researchgate.net
Collectively, these findings underscore the necessity of fine-tuning reaction parameters for each specific synthetic pathway to maximize yields and obtain pure products. The choice of catalyst, solvent, base, temperature, and even the reaction atmosphere can have a profound impact on the outcome of the synthesis of this compound and its diverse analogs.
Chemical Reactivity and Functionalization of the 5 Bromo 2 Methyl 1h Quinazolin 4 One Core
Reactivity of the Bromine Atom at C-5 for Further Derivatization
The bromine atom attached to the C-5 position of the quinazolinone ring is a versatile handle for introducing molecular complexity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, although nucleophilic substitution can be considered under specific circumstances.
Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the C-5 bromine atom. In general, SNAr reactions on aromatic rings require strong activation by electron-withdrawing groups and proceed with strong nucleophiles. While SNAr is well-documented for highly electron-deficient quinazoline (B50416) systems, such as 2,4-dichloroquinazolines, its application at the C-5 position of 5-bromo-2-methyl-1H-quinazolin-4-one is less common. The reaction's feasibility is influenced by the electronic properties of the quinazolinone nucleus and the nucleophilicity of the reacting amine or other nucleophiles. For SNAr to occur, the aromatic ring must be sufficiently electron-poor to be attacked by a nucleophile, a condition that is not always met at the C-5 position of this specific scaffold compared to the more activated C-4 position in other quinazoline derivatives.
The most prevalent and versatile method for the functionalization of the C-5 bromine is through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and tolerate a wide array of functional groups.
Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond between the C-5 position of the quinazolinone and various aryl or vinyl groups by coupling with an appropriate boronic acid or boronate ester. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), in the presence of a base. nih.gov Common bases include potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4), with solvents like a mixture of 1,4-dioxane (B91453) and water or dimethoxyethane being frequently employed. nih.gov The choice of catalyst can be crucial, with studies on analogous 5-bromoindazoles showing Pd(dppf)Cl2 to be highly effective. nih.gov
| Catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 °C | nih.gov |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C |
Sonogashira Coupling: To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is the reaction of choice. juniperpublishers.com It involves the coupling of the 5-bromo-quinazolinone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide (CuI). nih.gov An amine base, such as triethylamine (B128534) or diethylamine, is used as the solvent and to neutralize the hydrogen bromide byproduct. juniperpublishers.com The reaction conditions are generally mild, often proceeding at room temperature. juniperpublishers.com The choice of phosphine (B1218219) ligand on the palladium catalyst can be optimized based on the steric and electronic properties of the coupling partners. ptfarm.pl
Heck-Mizoroki Reaction: This reaction facilitates the substitution of the C-5 bromine with an alkene, forming a new C-C bond and creating a styryl-like derivative. nih.gov The Heck reaction employs a palladium catalyst and a base to couple the aryl bromide with an alkene. bldpharm.com The reaction often shows high stereoselectivity, yielding the trans-alkene product. nih.gov A variety of palladium sources, including palladium(II) acetate (B1210297), can be used, often in the presence of a phosphine ligand. bldpharm.com
Functional Group Transformations and Side Chain Modifications at C-2
The methyl group at the C-2 position is not merely a passive substituent; its C(sp³)–H bonds are sufficiently acidic to participate in various transformations, allowing for the extension of the side chain or the introduction of new functional groups.
The C-2 methyl group can be functionalized through condensation reactions with aldehydes. A notable example is the Claisen-Schmidt condensation, where the 2-methylquinazolinone reacts with various aromatic aldehydes in the presence of a base to yield α,β-unsaturated ketones, often referred to as chalcone (B49325) or styryl derivatives. nih.gov This reaction provides a straightforward method for synthesizing compounds where the quinazolinone core is connected to an aryl group via a propenone linker. nih.gov Furthermore, metal-free strategies involving the direct functionalization of the C(sp³)–H bonds of the 2-methyl group have been developed for related 2-methylquinoline (B7769805) systems, indicating the potential for similar tandem cyclization reactions with the quinazolinone core. nih.gov
The introduction of a thiol or thioether group at the C-2 position is a common strategy for creating bioactive molecules. This is typically achieved not by direct functionalization of the 2-methyl group, but by starting with a 2-mercaptoquinazolinone precursor. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one has been accomplished by reacting 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov A similar approach using 2-amino-6-bromobenzoic acid and a thiocarbonyl source can provide the corresponding 5-bromo-2-mercapto-1H-quinazolin-4-one.
Once the 2-mercapto derivative is obtained, the thiol group can be readily S-alkylated by reaction with various alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. nih.gov This reaction proceeds via S-monoalkylation to afford a diverse range of 2-thioether quinazolinone derivatives. nih.govrsc.org
Derivatization at the N-1 and N-3 Positions of the Quinazolinone Ring
The N-1 and N-3 positions of the quinazolinone ring are nucleophilic and can be functionalized, most commonly through alkylation or arylation reactions. Studies on quinazolinone alkylation have shown that under standard two-phase catalytic conditions (e.g., an alkali metal carbonate base in an aprotic solvent like DMF), the reaction with alkyl halides occurs regioselectively at the N-3 position. nih.gov This preference is a key feature of the quinazolinone scaffold's reactivity.
The regioselectivity between N-3 and potential O-alkylation can be influenced by the steric and electronic nature of substituents at the C-2 position. rsc.org For instance, employing a less bulky and less electron-donating group at C-2 favors the desired N-3 alkylation. rsc.org A successful strategy for synthesizing 2,N3-disubstituted quinazolinones involves first performing the N-3 alkylation on a 2-chloro-4(3H)-quinazolinone intermediate, followed by subsequent amination or other modifications at the C-2 position. rsc.org
While N-3 alkylation is the predominant pathway, derivatization at the N-1 position is less straightforward. The N-1 nitrogen is part of an amide functionality, making it significantly less nucleophilic than the N-3 nitrogen. Achieving N-1 substitution typically requires a more complex synthetic strategy, often involving initial protection or substitution at the N-3 position to direct reactivity towards N-1.
| Alkylating Agent | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃ | DMF | 100 °C, 3 h | nih.gov |
| Methyl bromoacetate | K₂CO₃ | DMF | 80 °C | rsc.org |
Introduction of Amine and Substituted Amine Moieties
The introduction of amino groups onto the quinazolinone framework is a key strategy for modifying its chemical properties. The primary method for achieving this on the this compound core is through nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the quinazolinone ring facilitates the displacement of the bromide ion by an amine nucleophile.
The reactivity of halogenated quinazolines in SNAr reactions is well-documented, with the position of the halogen and the reaction conditions significantly influencing the outcome. mdpi.com For the introduction of amines at the 5-position of this compound, the reaction typically involves heating the substrate with a primary or secondary amine, often in a polar aprotic solvent like DMF or in the presence of a catalyst. The electron-withdrawing effect of the carbonyl group and the pyrimidine (B1678525) nitrogen atoms activates the benzene (B151609) ring towards nucleophilic attack. While specific examples detailing the amination at the 5-position of this exact compound are sparse in readily available literature, the general principles of SNAr on related halo-quinazolines are applicable. mdpi.comchim.it
Another common strategy for synthesizing amino-quinazolines involves building the ring system from an appropriately substituted precursor, such as 2-amino-6-bromobenzoic acid. For instance, 2-amino-5-bromo-4(3H)-quinazolinone can be generated from the reaction of 2-amino-6-bromobenzoic acid with cyanamide (B42294) under acidic conditions. Subsequent modifications can then be performed on the amino group or other positions of the ring.
A different approach focuses on functionalizing other positions, such as the N3-position. The synthesis of 3-amino-2-methylquinazolin-4(3H)-one from 2-methyl-4H-3,1-benzoxazin-4-one and hydrazine (B178648) hydrate (B1144303) is a well-established route. nih.govresearchgate.net This 3-amino intermediate can then be reacted with various aldehydes to form Schiff bases, introducing a wide array of substituted moieties. nih.gov
Table 1: Representative Reactions for the Introduction of Amine Moieties on Quinazolinone Scaffolds This table illustrates general methods applicable for the functionalization of the quinazolinone core.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |
|---|---|---|---|---|
| 2,4-Dichloroquinazoline | Primary or Secondary Amine | 2-Chloro-4-aminoquinazoline derivative | Regioselective SNAr | mdpi.com |
| 2-Amino-6-bromobenzoic acid | Cyanamide, HCl | 2-Amino-5-bromo-4(3H)-quinazolinone | Cyclization | |
| 2-Methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | Cyclization/Amination | nih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted Benzaldehyde | 3-((Substituted-benzylidene)amino)-2-methylquinazolin-4(3H)-one | Schiff Base Condensation | nih.gov |
Formation of Hybrid Systems and Conjugates
The this compound scaffold is an excellent platform for constructing hybrid molecules and conjugates by combining the quinazolinone core with other pharmacophores or functional units. nih.govrsc.org The bromine atom is particularly useful as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the formation of C-C or C-N bonds.
For example, the bromine atom can be used in Suzuki coupling reactions to link the quinazolinone to various aryl or heteroaryl boronic acids. This strategy enables the synthesis of complex molecules where two different heterocyclic systems are joined, potentially leading to compounds with novel properties. nih.gov Although direct examples on this compound are not explicitly detailed in the provided search results, the synthetic utility of bromo-substituted precursors in such reactions is a cornerstone of modern medicinal chemistry. nih.gov
Hybridization can also be achieved by building the quinazolinone ring onto another pre-existing molecular scaffold. A facile method for synthesizing quinoline-fused spiro-quinazolinones has been developed through a one-pot reaction involving a substituted aminobenzamide (such as a bromo-substituted variant), an acridinone (B8587238) intermediate, and an acid promoter like p-toluenesulfonic acid. nih.gov
Furthermore, functionalization at the 2-methyl group or the N3-position provides another avenue for creating conjugates. The 2-methyl group can undergo condensation with aldehydes to yield 2-styrylquinazolin-4(3H)-ones, effectively conjugating the quinazolinone core with a substituted styrene (B11656) moiety. nih.gov Similarly, hybrid molecules like quinazolinone-chalcones have been synthesized, demonstrating the versatility of the quinazolinone scaffold in creating complex chemical architectures. rsc.org
Table 2: Examples of Hybrid Molecule Synthesis Involving Quinazolinone Scaffolds
| Quinazolinone Precursor/Derivative | Reaction Partner | Key Reagents/Conditions | Hybrid Product Type | Reference(s) |
|---|---|---|---|---|
| Bromo-substituted aminobenzamide | Acridinone intermediate | p-Toluenesulfonic acid | Quinoline-fused spiro-quinazolinone | nih.gov |
| 2-Methylquinazolin-4(3H)-one | Substituted aldehyde | Toluene (B28343):acetic acid, microwave irradiation | 2-Styrylquinazolin-4(3H)-one | nih.gov |
| 2-Methyl-3-arylquinazolin-4(3H)-one | Phenylglyoxal | Acetic anhydride (B1165640) | Functionalized chalcone-type framework | rsc.org |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Substituted benzyl bromides | DMF, K2CO3 | 2-Thio-benzyl quinazolinone | nih.gov |
Oxidation and Reduction Pathways of the Quinazolinone System
The redox chemistry of the quinazolinone system is integral to its synthesis and functionalization. The core ring is generally stable under many oxidizing and reducing conditions. nih.gov
Oxidation: The oxidation of precursors is a common method for synthesizing the aromatic quinazolinone ring. For instance, 2,3-dihydroquinazolin-4(1H)-ones can be oxidized to the corresponding quinazolin-4(3H)-ones using reagents like potassium permanganate (B83412) (KMnO₄) in acetone. nih.gov The oxidation of 2-aminoindoles and related compounds using agents such as ozone or chromic acid can also yield quinazolinone structures. acs.org Metal-free oxidation systems have also been developed for the synthesis of 2-substituted quinazolines from o-aminobenzylamines, representing a greener chemical approach. nih.gov While the quinazolinone core itself is relatively stable to oxidation, harsh conditions can lead to degradation. nih.gov
Reduction: Reduction of the quinazolinone system can occur at either the pyrimidine or the benzene ring, depending on the reagents and conditions employed. The carbonyl group at C-4 can be reduced, though this is less common than reductions affecting the ring system. More aggressive reductants like lithium aluminum hydride (LiAlH₄) can potentially lead to over-reduction to a dihydroquinazoline.
A significant reduction pathway involves the hydrogenation of the benzene portion of the quinazolinone ring. Using a catalyst such as platinum oxide, the benzene ring of a 4(3H)-quinazolinone can be reduced to yield octahydro-4(1H)-quinazolinone derivatives. nih.gov This transformation drastically alters the planarity and electronic properties of the original molecule. The reduction of the C2-C3 double bond in certain quinazolinone precursors is also a key step in the synthesis of dihydroquinazolinone derivatives.
Table 3: Summary of Oxidation and Reduction Reactions of the Quinazolinone System
| Process | Starting Material | Reagent(s) / Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Oxidation | 2,3-Dihydroquinazolin-4(1H)-one | KMnO₄, acetone, heat | Quinazolin-4(3H)-one | nih.gov |
| Oxidation | 2-Aminoindole derivatives | O₃ or CrO₃ | Quinazolinone | acs.org |
| Reduction | 4(3H)-Quinazolinone | Platinum oxide (PtO₂) | Octahydro-4(1H)-quinazolinone | nih.gov |
| Reduction | 2-Methylquinazolin-4-one (ketone group) | LiAlH₄ (potential) | Dihydroquinazoline derivative |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through the analysis of proton (¹H) and carbon (¹³C) spectra, a detailed map of the molecular structure can be assembled.
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of 5-bromo-2-methyl-1H-quinazolin-4-one offers distinct signals that correspond to the different types of protons present in the molecule: the protons on the fused benzene (B151609) ring (aromatic protons) and the protons of the methyl group (aliphatic protons).
In a study describing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aliphatic protons of the methyl group (-CH₃) at the C-2 position appear as a sharp singlet at a chemical shift (δ) of 2.32 ppm. The aromatic region of the spectrum displays signals for the three protons on the substituted benzene ring. These appear as multiplets between δ 7.55 and δ 7.66 ppm. Specifically, the data indicates a multiplet integrating to two protons at δ 7.55 and another multiplet for one proton at δ 7.66. The presence of these signals confirms the trisubstituted nature of the benzene ring, consistent with the proposed structure. A broad singlet, characteristic of the N-H proton of the quinazolinone ring, is also typically observed, often at a higher chemical shift (e.g., above 12 ppm in DMSO-d₆).
Table 1: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| -CH₃ (Aliphatic) | 2.32 | Singlet | 3H | |
| Ar-H (Aromatic) | 7.55 | Multiplet | 2H |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, such as the adjacent protons on the aromatic ring. This helps to piece together the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the methyl proton signal to the methyl carbon signal and each aromatic proton to its corresponding aromatic carbon.
Although specific 2D NMR studies for this compound were not identified, these techniques represent a standard methodology for the complete structural elucidation of such heterocyclic systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₉H₇BrN₂O. Its calculated monoisotopic mass is 237.9742 g/mol . An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺).
Study of Fragmentation Pathways for Structural Insights
In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For quinazolinone derivatives, fragmentation often involves characteristic losses. Common fragmentation pathways for related bromo-substituted quinazolinones include the initial loss of the bromine atom or cleavage of the heterocyclic ring. The fragmentation of the 2-methyl substituted quinazolinone core might involve the loss of a methyl radical followed by the elimination of carbon monoxide (CO) or hydrogen cyanide (HCN), leading to the formation of stable fragment ions. A detailed analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-2-methyl-4(3H)-quinazolinone |
| Carbon Monoxide |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
The IR spectrum of a quinazolinone derivative typically displays a series of characteristic absorption bands that correspond to the vibrations of its specific functional groups. For 2-methyl-4(3H)-quinazolinone, key absorptions would include the stretching vibrations of the C=O (carbonyl), C=N (imine), and N-H groups, as well as C-H and aromatic C=C stretching and bending vibrations.
The introduction of a bromine atom at the 5-position of the quinazolinone ring in this compound would be expected to influence the IR spectrum in several ways. The C-Br stretching vibration itself typically appears in the fingerprint region of the spectrum, at lower wavenumbers. Furthermore, the electron-withdrawing nature of the bromine atom can induce shifts in the absorption frequencies of nearby functional groups due to changes in bond polarity and electron density.
A detailed study of a related compound, 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one, shows characteristic bands for the quinazolinone C=O at 1700.20 cm⁻¹, the imine (C=N) at 1593.30 cm⁻¹, and aromatic C-H stretching at 3120.10 cm⁻¹. nist.gov For 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one, the carbonyl (C=O) stretch is observed at 1673 cm⁻¹ and the C=N stretch at 1602 cm⁻¹. researchgate.net These values provide a reference range for the expected absorptions in this compound.
Table 1: Representative IR Absorption Bands for a Quinazolinone Core
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400 - 3200 |
| Aromatic C-H | Stretching | 3150 - 3000 |
| Methyl C-H | Stretching | 2975 - 2850 |
| C=O (Amide) | Stretching | 1710 - 1660 |
| C=N (Imine) | Stretching | 1650 - 1580 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1200 |
| C-Br | Stretching | 680 - 515 |
Note: The data in this table is representative and based on typical ranges for the functional groups and data from related quinazolinone compounds. The exact peak positions for this compound may vary.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, including intermolecular interactions.
While the crystal structure of this compound itself is not detailed in the available literature, the analysis of a closely related compound, 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one , offers significant insights into the solid-state characteristics of a bromo-substituted quinazolinone. nih.govresearchgate.netdoaj.org
In the crystal structure of 2-(5-bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one, the asymmetric unit contains two independent molecules. nih.govresearchgate.netdoaj.org These molecules are linked into dimers through intermolecular N—H···O hydrogen bonds involving the amine and carbonyl groups. nih.govresearchgate.netdoaj.org These dimers are further connected by O—H···O hydrogen bonds, forming chains that run parallel to the a-axis of the crystal lattice. nih.govresearchgate.netdoaj.org The crystal packing is further stabilized by π–π stacking interactions between adjacent 5-bromo-2-hydroxybenzene rings, with a centroid-centroid distance of 3.679 (8) Å. nih.govresearchgate.net
The study of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one also highlights the importance of H⋯H, Br⋯H/H⋯Br, and O⋯H/H⋯O interactions in the crystal packing. nih.gov
These examples underscore the critical role of hydrogen bonding and π–π stacking interactions in dictating the supramolecular assembly of quinazolinone derivatives in the solid state. It is highly probable that this compound would also exhibit similar intermolecular forces, with the bromine atom potentially participating in halogen bonding or other weak interactions.
Table 2: Crystallographic Data for 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₁BrN₂O₂ | nih.gov |
| Molecular Weight | 319.16 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 8.8392 (5) | nih.gov |
| b (Å) | 11.2252 (7) | nih.gov |
| c (Å) | 13.8817 (8) | nih.gov |
| α (°) | 73.0392 (9) | nih.gov |
| β (°) | 75.9620 (9) | nih.gov |
| γ (°) | 85.0936 (9) | nih.gov |
| Volume (ų) | 1277.95 (13) | nih.gov |
| Z | 4 | nih.gov |
Note: This data is for the related compound 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one and serves as a model for understanding the crystallographic properties of bromo-substituted quinazolinones. nih.gov
Computational Chemistry and Theoretical Studies of 5 Bromo 2 Methyl 1h Quinazolin 4 One
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the potential therapeutic action of a compound by simulating its interaction with a biological target. The quinazolinone scaffold is a well-established framework in medicinal chemistry, known to interact with various important protein targets. nih.govmdpi.com
Binding affinity, often expressed as a binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. A lower binding energy value indicates a more stable and favorable interaction. Molecular docking simulations for bromo-quinazolinone derivatives have been performed to predict these affinities and visualize their binding modes within the active sites of target proteins.
For instance, in a study involving 6-bromo-quinazolinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer development, specific binding energies were calculated. The analysis revealed that these compounds fit well within the EGFR's binding pocket, suggesting they could act as inhibitors. The binding energy for one of the most active derivatives, compound 8a, was calculated to be -6.7 kcal/mol, indicating a strong and stable binding interaction. nih.govresearchgate.net Such studies help in prioritizing compounds for synthesis and biological testing.
Table 1: Predicted Binding Energies of Bromo-Quinazolinone Derivatives against EGFR
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Derivative 8a | -6.7 |
| Derivative 8c | -5.3 |
Data derived from studies on 6-bromo-quinazolinone derivatives as a proxy for the 5-bromo isomer. nih.govresearchgate.net
Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the ligand's binding and subsequent biological effect.
In the docking analysis of a 6-bromo-quinazolinone derivative (compound 8a) with a mutated EGFR, the quinazolinone ring was found to engage in π-interactions with key residues Lys745 and Met790. nih.gov Met790 is a particularly important "gatekeeper" residue, and interaction with it is a known mechanism for potent EGFR inhibitors. nih.gov The phenyl moiety of the derivative also formed a π-interaction with Asp855. nih.gov Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a lead compound to improve its efficacy and selectivity. nih.gov
The quinazolinone scaffold has been investigated for its inhibitory activity against several clinically relevant molecular targets.
Epidermal Growth Factor Receptor (EGFR): As a key driver in many cancers, EGFR is a primary target for quinazoline-based drugs like Gefitinib (B1684475) and Erlotinib. nih.gov Computational studies on bromo-quinazolinone derivatives have shown that they can effectively occupy the ATP-binding site of both wild-type and mutated EGFR, suggesting their potential as anticancer agents. nih.govresearchgate.net
Dihydrofolate Reductase (DHFR): DHFR is another crucial target in cancer and infectious disease therapy. mdpi.com It plays a vital role in the synthesis of DNA precursors. Some quinazolinone derivatives, such as Raltitrexed, are known to inhibit DHFR. mdpi.com Molecular docking studies are frequently used to explore the potential of new quinazolinone compounds, including bromo-substituted variants, as DHFR inhibitors. mdpi.com
Dipeptidyl Peptidase-4 (DPP-4): While less common for this specific scaffold, DPP-4 is a target for anti-diabetic drugs. The broad applicability of the quinazolinone core means that computational screening against targets like DPP-4 could uncover novel therapeutic uses.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and conformational stability, which are essential for understanding a molecule's reactivity and behavior.
DFT calculations allow for the determination of key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. rsc.org
For related 6-bromo-quinazolinone derivatives, DFT analysis was performed at the B3LYP/6–31 + G(d, p) level of theory. nih.govresearchgate.net Such analyses help to understand the electronic behavior and justify results from biological assays. nih.gov
Table 2: Calculated Electronic Properties of a Bromo-Quinazolinone Derivative (8a)
| Parameter | Description | Value |
|---|---|---|
| E_HOMO | Energy of Highest Occupied Molecular Orbital | Data not specified in source |
| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Data not specified in source |
| ΔE (LUMO-HOMO) | Energy Gap | Data not specified in source |
DFT analysis was performed on 6-bromo-quinazolinone derivatives, providing a model for the expected electronic properties of the 5-bromo isomer. nih.govresearchgate.net
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. Identifying the most stable, low-energy conformation is crucial as it typically represents the molecule's structure in biological systems. DFT methods are highly effective for optimizing molecular geometry and determining the most thermodynamically stable conformer.
In studies of related compounds, DFT calculations have been used to compare the stability of different derivatives. For example, a comparative DFT analysis of two 6-bromo-quinazolinone derivatives (8a and 8c) revealed that compound 8a was thermodynamically more stable than compound 8c, which correlated with its higher biological activity. nih.govresearchgate.net This highlights how theoretical stability calculations can provide a rationale for observed experimental results.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes
While no specific MD simulation studies have been published for 5-bromo-2-methyl-1H-quinazolin-4-one, extensive research on other quinazolinone derivatives, such as those targeting the Epidermal Growth Factor Receptor (EGFR), provides a clear blueprint for how this compound might behave. For instance, studies on 6-bromo-quinazoline derivatives have shown that the quinazolinone core is a critical scaffold for binding within the EGFR active site. nih.gov
An MD simulation of a ligand-protein complex typically involves several key analyses:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for both the protein and the ligand over the simulation time suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF): RMSF helps in identifying the flexible regions of the protein-ligand complex. Peaks in the RMSF plot indicate areas of the protein that fluctuate the most during the simulation.
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time, which are often critical for binding affinity.
In a hypothetical MD simulation of this compound complexed with a target like EGFR, it is anticipated that the quinazolinone core would form key hydrogen bonds with residues in the hinge region of the kinase domain. The 2-methyl group would likely occupy a hydrophobic pocket, while the 5-bromo substitution on the benzene (B151609) ring could influence the electronic properties and potentially form halogen bonds or other non-covalent interactions, further stabilizing the complex. The stability of such a complex would be a key determinant of the compound's biological activity.
Table 1: Representative Parameters from a Hypothetical MD Simulation of a Quinazolinone-Target Complex
| Parameter | Description | Typical Value/Observation |
| Simulation Time | Duration of the molecular dynamics run. | 100 nanoseconds |
| RMSD of Protein | Measures the stability of the protein backbone. | Plateauing around 2-3 Å suggests stability. |
| RMSD of Ligand | Measures the stability of the ligand within the binding pocket. | Stable RMSD below 2 Å indicates consistent binding. |
| Key Interacting Residues | Amino acids in the target protein that form significant interactions with the ligand. | For EGFR, this often includes Met793, Thr790, and Asp855. |
| Average Hydrogen Bonds | The average number of hydrogen bonds maintained between the ligand and protein. | A higher, stable number suggests strong binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogs.
Numerous QSAR studies have been conducted on various series of quinazolinone derivatives for different biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org These studies typically use a set of known active and inactive compounds (a training set) to develop a model that can then be used to predict the activity of new or untested compounds (a test set).
The general workflow for a QSAR study involves:
Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Table 2: Example of a QSAR Model for Anticancer Activity of Quinazolinone Derivatives
| Statistical Parameter | Value | Interpretation |
| r² (Coefficient of Determination) | > 0.8 | Indicates a good fit of the model to the training data. |
| q² (Cross-validated r²) | > 0.6 | Demonstrates the predictive ability of the model during internal validation. |
| Predicted r² | > 0.5 | Shows the model's ability to predict the activity of an external test set. |
Based on such a model, the contribution of the 5-bromo substituent could be either positive or negative depending on the specific requirements of the biological target's binding site. For instance, if the binding pocket is sterically constrained, the larger bromine atom might decrease activity. Conversely, if the pocket has a hydrophobic region or a halogen bond donor/acceptor, the bromine could enhance activity. The 2-methyl group is a common feature in many active quinazolinones and often contributes positively to binding.
Mechanistic Investigations of Biological Activities in Vitro and Cell Based Studies
Antiproliferative and Anticancer Mechanisms
Quinazolinone derivatives are recognized for their significant antiproliferative and anticancer activities against a range of malignancies, including breast, lung, and pancreatic cancers. mdpi.com The core of their anticancer action lies in the inhibition of molecular pathways essential for tumor growth and progression. mdpi.com Modifications to the quinazoline (B50416) ring, particularly at the C-2, C-4, C-5, and C-6 positions, have been instrumental in developing targeted anticancer agents. nih.govnih.gov
The anticancer effects of quinazolinone compounds are often attributed to their ability to inhibit specific molecular targets that are crucial for the lifecycle of cancer cells. These targets include enzymes that regulate cell division, DNA repair, and signal transduction. nih.gov
The epidermal growth factor receptor (EGFR) is a key member of the ErbB family of tyrosine kinase receptors, and its overexpression or abnormal signaling is a hallmark of many cancers, promoting uncontrolled cell proliferation and metastasis. nih.govtandfonline.com The 4-anilino-quinazoline scaffold has proven to be a privileged structure for developing potent EGFR tyrosine kinase inhibitors (TKIs). nih.gov These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. mdpi.comnih.gov Several quinazoline-based drugs, such as Gefitinib (B1684475) and Erlotinib, are approved for clinical use. nih.govresearchgate.net
Research has shown that specific structural features of quinazoline derivatives are crucial for their EGFR inhibitory activity. Hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and key amino acid residues (like Met793 and Thr766) in the EGFR active site contribute to tighter binding and increased potency. nih.gov Studies on 6-bromo-substituted quinazolinone derivatives have demonstrated significant antiproliferative activity, with some compounds showing better potency than the reference drug Erlotinib against certain cancer cell lines. nih.gov For instance, a novel series of 2-mercapto-6-bromo-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity, with molecular docking studies confirming their interaction with the EGFR active site. nih.gov Another study found that a 2-benzyl-thio substituted quinazolinone showed potent EGFR-TK inhibitory activity with an IC₅₀ value of 13.40 nM. bohrium.com
Table 1: EGFR Tyrosine Kinase Inhibition by Quinazolinone Derivatives
| Compound | Structure / Key Features | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|---|
| Compound 6d | 6-substituted quinazolin-4(3H)-one | EGFR | 0.069 | - | tandfonline.com |
| Compound 24 | 2-benzyl-thio-quinazolin-4-one | EGFR-TK | 0.0134 | - | bohrium.com |
| Gefitinib | Quinazoline-based drug | EGFR-TK | 0.0181 | - | bohrium.com |
| Erlotinib | Quinazoline-based drug | EGFR | 0.045 | - | tandfonline.com |
| Compound 8a | 2-thio-6-bromo-quinazolin-4(3H)-one | - | 15.85 (vs. MCF-7), 17.85 (vs. SW480) | MCF-7, SW480 | nih.gov |
| Compound 9 | Morpholin-3-one fused quinazoline | EGFRwt, EGFRT790M/L858R | Nanomolar range | H358, A549 | nih.gov |
Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines, pyrimidines, and several amino acids. nih.govwikipedia.org Inhibiting DHFR disrupts DNA synthesis, leading to cell death, which makes it an important target for anticancer therapy. nih.govresearchgate.net Methotrexate is a well-known antifolate drug that inhibits DHFR. wikipedia.orgnih.gov
Several series of quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.govnih.govnih.gov Structural analysis and molecular modeling studies have shown that these compounds can fit within the active site of human DHFR, interacting with key amino acid residues like Glu30, Phe31, and Phe34. nih.gov The substitution pattern on the quinazolinone nucleus, particularly at the 2, 3, and 6 positions, significantly influences DHFR inhibitory activity. nih.gov For example, studies on 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones have been conducted to evaluate their DHFR inhibition. researchgate.net One study reported that a 2,3,6-substituted quinazolin-4(3H)-one was a potent DHFR inhibitor with an IC₅₀ of 0.02 µM. nih.gov Another series of 2-mercapto-quinazolin-4-one analogs also yielded potent DHFR inhibitors, with some compounds being 4-8 times more active than methotrexate. eurekaselect.com
Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Quinazolinone Derivatives
| Compound | Structure / Key Features | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 3d | Quinazolinone derivative | Staphylococcus aureus DHFR (SaDHFR) | 0.769 | nih.gov |
| Compound 3e | Quinazolinone derivative | Escherichia coli DHFR (EcDHFR) | 0.158 | nih.gov |
| Compound 3e | Quinazolinone derivative | Human DHFR | 0.527 | nih.gov |
| Compound 5 | 2,3,6-substituted quinazolin-4(3H)-one | Bovine liver DHFR | 0.02 | nih.gov |
| Compound 31 | Quinazoline analog | Mammalian DHFR | 0.4 | nih.gov |
| Compound 22 | 6,8-dibromo-quinazolin-4(3H)-one derivative | Bovine liver DHFR | 0.1 | researchgate.net |
| Methotrexate | Reference Drug | Human DHFR | 0.118 | nih.gov |
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is an enzyme critical for DNA repair and programmed cell death. nih.govnih.gov Inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death, a concept particularly effective in cancers with existing DNA repair defects (e.g., BRCA mutations). researchgate.netnih.gov The quinazolin-4-one and quinazoline-2,4-dione scaffolds have been identified as essential for designing effective PARP inhibitors. nih.govnih.gov
Structural requirements for PARP inhibition by quinazolinones include potential substitutions at the C-5 position with electron-releasing or heteroaromatic groups, and smaller substituents at the N1 position. nih.gov Several studies have developed 2-substituted-quinazolinones as potent PARP inhibitors. nih.govnih.gov For instance, a series of 2-substituted-quinazoline-4-ones were evaluated as PARP inhibitors, with some showing high affinity for PARP-1. nih.gov Another study identified a quinazolinone derivative that exhibited potent dual inhibition of tubulin polymerization and PARP-1, with an IC₅₀ of 0.48 μM for PARP-1. nih.gov
Table 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition by Quinazolinone Derivatives
| Compound | Structure / Key Features | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 47 | 4(3H)-quinazolinone derivative | PARP-1 | 0.48 | nih.gov |
| Compound (N) | 2-substituted-quinazolinone | PARP-1 | High affinity | nih.gov |
| Compound (O) | Quinazoline with tertiary amine at C-2 | PARP | Potent activity | nih.gov |
| SMIC-2001 | Pyridine-containing quinazoline-2,4(1H,3H)-dione | PARP-1 | 0.0481 | nih.gov |
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. mdpi.comnih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. mdpi.com Numerous quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. mdpi.comnih.gov
Research has shown that certain quinazolinone scaffolds can act as potent microtubule disruptors. mdpi.com For example, a series of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones were discovered as a novel class of tubulin polymerization inhibitors, demonstrating high cytotoxicity in human tumor cells. nih.gov In another study, a 4(3H)-quinazolinone derivative was identified as a potent dual inhibitor of both tubulin polymerization and PARP-1, with an IC₅₀ of 0.94 μM for tubulin inhibition. nih.gov These compounds cause a disruption of the microtubule network within cancer cells, leading to mitotic arrest. mdpi.comnih.gov
Table 4: Tubulin Polymerization Inhibition by Quinazolinone Derivatives
| Compound | Structure / Key Features | Target | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|---|
| Compound (101) | 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | - | 5.8 | L1210, K562 | mdpi.com |
| Compound 47 | 4(3H)-quinazolinone derivative | Tubulin Polymerization | 0.94 | - | nih.gov |
| Compound 13d | 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative | Tubulin Assembly | - | MDA-MB-231 | nih.gov |
| Colchicine | Reference Drug | - | 3.2 | L1210, K562 | mdpi.com |
Topoisomerases are enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. nih.govnih.gov Inhibitors of these enzymes, known as topoisomerase poisons, stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death. nih.gov This mechanism makes topoisomerases an attractive target for cancer therapy. nih.gov
The quinazoline scaffold has been explored for the development of topoisomerase inhibitors. nih.govnih.gov For instance, pyrazolo[1,5-a]quinazoline derivatives, which are structurally related to known topoisomerase I poisons, have been synthesized and shown to inhibit topoisomerase I. nih.gov While direct studies on 5-bromo-2-methyl-1H-quinazolin-4-one as a topoisomerase inhibitor are limited, research on related structures suggests potential activity. For example, studies on 5-bromo- and 5,6-disubstituted terbenzimidazoles, which share some structural similarities in terms of a substituted polycyclic aromatic system, have shown that these compounds can act as potent topoisomerase I poisons. nih.gov Furthermore, some quinazolinone derivatives have been designed as inhibitors of bacterial topoisomerases like DNA gyrase and topoisomerase IV. nih.govnih.gov
Table 5: Topoisomerase Inhibition by Related Compounds
| Compound | Structure / Key Features | Target | Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline derivatives | Decorated pyrazolo[1,5-a]quinazoline nucleus | Topoisomerase I | Top1 inhibitors with cleavage patterns common to Camptothecin | nih.gov |
| 5-Bromo- and 5-phenylterbenzimidazoles | Substituted terbenzimidazoles | Topoisomerase I | Potent topoisomerase I poisons | nih.gov |
Inhibition of Specific Molecular Targets
Other Protein Kinase Modulations
While detailed profiling against a wide array of protein kinases for this compound is not extensively documented, research on its isomer, 6-bromo-2-methylquinazolin-4(3H)-one, highlights its role as a key fragment in developing potent kinase inhibitors. nih.gov Specifically, this quinazolinone fragment was identified as an inhibitor of the activin receptor-like kinase-2 (ALK2), a serine/threonine kinase implicated in certain cancers like diffuse intrinsic pontine glioma (DIPG). nih.gov Structure-activity relationship studies revealed that modifications to this quinazolinone core could lead to potent ALK2 inhibitors. nih.gov
Quinazolinone-based molecules are well-known as inhibitors of various tyrosine kinases. nih.gov Drugs such as gefitinib and erlotinib, which feature the quinazoline core, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The presence of a halogen atom at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov Molecular docking studies on related 6-bromo-quinazolin-4(3H)-one derivatives suggest they can interact with the ATP-binding site of EGFR kinase, specifically with key residues like Asp855, indicating a potential mechanism for their inhibitory action. nih.gov
Cellular Pathway Modulation
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several studies on bromo-quinazoline derivatives have demonstrated their ability to trigger this process in cancer cells. For instance, novel quinazoline derivatives have been shown to induce apoptosis in A549 lung cancer cells. Similarly, certain quinazolinone Schiff base derivatives were found to be potent inducers of apoptosis in MCF-7 breast cancer cells. nih.gov
The apoptotic process initiated by these compounds can involve multiple pathways. Some quinazoline derivatives have been observed to cause the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspases-3/7. nih.gov This points to the involvement of the intrinsic apoptotic pathway. Evidence for the extrinsic pathway has also been reported, involving the activation of caspase-8. nih.gov One study on a 5-FU-genistein hybrid, which shares structural similarities in its heterocyclic core, found that it induced apoptosis in SW620 colon carcinoma cells, likely through the extrinsic pathway in response to p53 activation, as shown by increased levels of caspases 3 and 8. nih.gov
Disruption of the normal cell cycle is another hallmark of cancer, and forcing a halt in this cycle is a common strategy for anticancer drugs. Bromo-quinazoline derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase. nih.gov
For example, a specific 3-methyl-quinazolinone derivative was found to arrest A549 cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and proceeding with cell division. The general mechanism for G2/M arrest often involves the modulation of key regulatory proteins. oncotarget.com DNA damage can activate pathways involving proteins like ATM and p53, which in turn upregulate p21. oncotarget.com The p21 protein can then inhibit the cdc2/cyclin B complex, which is essential for entry into mitosis, thereby causing a G2/M block. oncotarget.com Studies on other quinazolinone compounds have confirmed their ability to induce G2/M arrest, an effect comparable to known tubulin polymerization inhibitors like nocodazole. nih.gov In some cases, cell cycle arrest has also been observed at the S-phase and G2/M in colon cancer cells treated with related hybrid molecules. nih.gov
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is common in many cancers. nih.govfrontiersin.orgnih.gov This pathway has emerged as a significant target for quinazoline-based inhibitors. nih.gov
Several series of 4,6-disubstituted quinazoline derivatives have been designed and synthesized as PI3K inhibitors. nih.gov These compounds have demonstrated potent anti-proliferative activity and direct inhibition of PI3K. nih.gov The design of these inhibitors often leverages the quinazoline moiety to mimic the adenosine (B11128) part of ATP, allowing it to interact with the hinge region of the kinase. nih.gov Studies on dimorpholinoquinazoline-based compounds, which include a bromo-substituted quinazoline core, showed they could inhibit the phosphorylation of key downstream effectors of the PI3K pathway, including Akt and S6K, at nanomolar concentrations. nih.gov This inhibition ultimately disrupts the pro-survival signaling cascade, contributing to the compound's anticancer effects. nih.govnih.gov
In Vitro Cytotoxicity Against Malignant Cell Lines (e.g., HepG2, MCF-7, A549, H1975, SW480)
Derivatives of this compound have been evaluated for their cytotoxic (cell-killing) activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
MCF-7 (Breast Adenocarcinoma): Numerous studies report the potent cytotoxicity of bromo-quinazoline derivatives against MCF-7 cells. nih.govnih.govnih.gov One study on 6-bromo-quinazoline derivatives reported an IC₅₀ value of 15.85 µM for the most potent compound against MCF-7 cells. nih.gov
SW480 (Colon Adenocarcinoma): These derivatives have also been tested against SW480 colon cancer cells, with a reported IC₅₀ value of 17.85 µM for a lead compound. nih.gov Other related hybrid compounds have also shown cytotoxicity against SW480 and SW620 colon cancer cells. nih.gov
A549 (Lung Carcinoma): Against the A549 lung cancer cell line, certain 3-methyl-quinazolinone derivatives have exhibited notable inhibitory efficacy. nih.gov While specific IC₅₀ values for the title compound are not detailed, related derivatives showed inhibition percentages higher than the standard drug Gefitinib at a 10 µM concentration. nih.gov Other research confirms that novel quinazoline derivatives can strongly induce apoptosis in A549 cells.
HepG2 (Hepatocellular Carcinoma): Related 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were tested against the HepG2 cell line. cu.edu.eg The most active compounds, 13a and 14c, showed superior cytotoxic activity with IC₅₀ values of 17.51 µM and 10.4 µM, respectively, which were more potent than the reference drug Sorafenib (IC₅₀ = 19.33 µM). cu.edu.eg
H1975 (Lung Carcinoma): No specific cytotoxic data for this compound or its close derivatives against the H1975 cell line were found in the provided search results.
The data indicates a broad spectrum of activity against various cancer types, with selectivity observed between cancer cells and normal cell lines in some cases. nih.gov For instance, one derivative showed an IC₅₀ of 84.20 µM against the normal MRC-5 cell line, significantly higher than its IC₅₀ against MCF-7 and SW480 cancer cells, suggesting a favorable selectivity profile. nih.gov
Mechanistic Basis of Resistance Reversal in Chemotherapeutic Contexts
There is no specific information available in the provided search results regarding the mechanistic basis of chemotherapeutic resistance reversal for this compound.
In Vitro Selectivity Against Non-Malignant Cellular Models
The evaluation of selective toxicity against cancerous cells while sparing non-malignant cells is a critical aspect of anticancer drug development. For quinazolinone derivatives, several studies have investigated their cytotoxicity profiles against normal, non-tumorigenic cell lines to determine their selectivity.
A study on a series of novel quinazoline-4(3H)-one derivatives bearing a thiol group at the 2-position of the quinazoline ring demonstrated appropriate selectivity between tumorigenic and non-tumorigenic cell lines. nih.gov These compounds generally exhibited lower cytotoxic effects on the normal human fetal lung fibroblast cell line (MRC-5) compared to the human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. nih.govresearchgate.net For instance, the most potent compound in this series, designated as 8a, displayed IC₅₀ values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.govresearchgate.net In contrast, its IC₅₀ value against the normal MRC-5 cell line was significantly higher at 84.20 ± 1.72 µM, indicating a favorable selectivity profile. nih.govresearchgate.net
Similarly, another investigation into quinazolinone and dihydroquinazolinone derivatives assessed the safety and selectivity of the most potent anticancer compounds on the human embryonic kidney 293 (Hek-293) cell line. nih.gov Among the tested derivatives, compounds 5d and 10f were found to have low toxicity against this normal cell line. nih.gov
Furthermore, a series of novel 3-methyl-quinazolinone derivatives were tested for their cytotoxicity against the normal rat kidney cell line (NRK-52E). All the synthesized compounds in this particular study showed significantly lower cytotoxicity than the conventional anticancer drug 5-fluorouracil. nih.gov The cytotoxicity of most of these compounds was comparable to or even lower than that of Gefitinib, an established EGFR inhibitor. nih.gov
The degree of selectivity can be quantified using the selectivity index (SI), which is the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line. ekb.eg Studies on other related heterocyclic compounds have utilized the normal skin fibroblast cell line (BJ1) to establish safety, with several compounds being considered highly safe due to their low cytotoxic impact on these normal cells. ekb.eg
The data from these studies collectively suggest that the quinazolinone scaffold is a promising framework for developing selective anticancer agents, as derivatives have shown a consistent pattern of lower toxicity toward non-malignant cells compared to cancer cells.
Antimicrobial Mechanisms
Antibacterial Activity and Mechanisms (e.g., against MRSA, Gram-positive/negative strains)
The quinazolinone scaffold has been extensively investigated for its potential as a source of new antibacterial agents, with various derivatives showing activity against a range of pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
A series of 2,3-disubstituted-4(3H)-quinazolinone derivatives were synthesized and evaluated for their antibacterial properties. One of the compounds, 3-(4-chlorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone, demonstrated notable activity against S. aureus with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. Another derivative, 3-(4-bromophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone, also exhibited good activity against S. aureus at the same MIC value. When tested against the Gram-negative bacterium Escherichia coli, these compounds showed moderate activity with MICs of 12.5 μg/mL.
In a different study, novel Schiff bases of 2-hydrazinyl-3-phenyl-3H-quinazolin-4-one were synthesized and screened for their antibacterial efficacy. Several of these compounds displayed significant activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria, with some derivatives showing comparable or even superior potency to the standard drug Ciprofloxacin.
Further research into 2-substituted-phenyl-6-bromo-4(3H)-quinazolinones revealed that the nature and position of the substituent on the phenyl ring greatly influence the antibacterial activity. For instance, a derivative with a 2,4-dichloro substitution on the phenyl ring at the 2-position of the 6-bromo-4(3H)-quinazolinone core showed potent activity against S. aureus (MIC of 3.125 μg/mL) and good activity against B. subtilis (MIC of 6.25 μg/mL). The same compound was also effective against E. coli and P. aeruginosa with an MIC of 12.5 μg/mL.
The proposed mechanism of action for many quinazolinone-based antibacterial agents involves the inhibition of essential bacterial enzymes. For example, some derivatives are thought to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. Molecular docking studies have supported this hypothesis by showing favorable binding interactions between quinazolinone derivatives and the active sites of these enzymes.
Another potential mechanism is the disruption of the bacterial cell wall synthesis. The structural similarity of the quinazolinone core to the intermediates in the peptidoglycan biosynthesis pathway suggests that these compounds could act as competitive inhibitors of the enzymes involved in this process.
The following table summarizes the antibacterial activity of selected quinazolinone derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) |
| 3-(4-chlorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone | S. aureus | 6.25 |
| E. coli | 12.5 | |
| 3-(4-bromophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone | S. aureus | 6.25 |
| E. coli | 12.5 | |
| 2-(2,4-dichlorophenyl)-6-bromo-4(3H)-quinazolinone | S. aureus | 3.125 |
| B. subtilis | 6.25 | |
| E. coli | 12.5 | |
| P. aeruginosa | 12.5 |
Antifungal Activity Mechanisms
Quinazolinone derivatives have also emerged as a promising class of antifungal agents. nih.gov Their mechanism of action is often attributed to the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane integrity.
In one study, a series of 2-substituted-3-(benzo[d]thiazol-2-yl)-4(3H)-quinazolinones were synthesized and evaluated for their antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus. Several compounds exhibited significant antifungal activity, with some derivatives showing potency comparable to the standard antifungal drug Fluconazole. The presence of electron-withdrawing groups on the 2-substituted phenyl ring was found to enhance the antifungal efficacy.
The proposed mechanism for the antifungal action of these compounds involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. Molecular docking studies have shown that the quinazolinone scaffold can fit into the active site of lanosterol 14α-demethylase, forming stable interactions with key amino acid residues.
Another potential mechanism is the inhibition of fungal chitin (B13524) synthase, an enzyme responsible for the synthesis of chitin, a vital component of the fungal cell wall. By inhibiting this enzyme, quinazolinone derivatives can disrupt cell wall formation, leading to osmotic instability and lysis of the fungal cells.
The antifungal activity of representative quinazolinone derivatives is presented in the table below.
| Compound Type | Fungal Strain | Activity (MIC in µg/mL) |
| 2-(4-chlorophenyl)-3-(benzo[d]thiazol-2-yl)-4(3H)-quinazolinone | C. albicans | 12.5 |
| A. niger | 25 | |
| 2-(4-nitrophenyl)-3-(benzo[d]thiazol-2-yl)-4(3H)-quinazolinone | C. albicans | 6.25 |
| A. niger | 12.5 |
Antitubercular Activity Mechanisms
The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Quinazolinone derivatives have been identified as a promising scaffold in this regard. nih.gov
Several studies have reported the synthesis and evaluation of quinazolinone derivatives for their activity against M. tuberculosis. In one such study, a series of 2-styrylquinazolin-4(3H)-ones were synthesized and tested against the H37Rv strain of M. tuberculosis. A number of these compounds displayed potent antitubercular activity, with MIC values in the low micromolar range. The presence of a bromo substituent at the 6-position of the quinazolinone ring, coupled with a 4-methoxy or 3,4-dimethoxy substitution on the styryl moiety, was found to be favorable for activity.
The proposed mechanism of action for the antitubercular activity of quinazolinones is diverse. One of the key targets is thought to be the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall arabinogalactan. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death.
Another potential target is the mycobacterial protein tyrosine phosphatase B (MptpB), which is a virulence factor that plays a crucial role in the survival of M. tuberculosis within the host macrophages. By inhibiting MptpB, quinazolinone derivatives can attenuate the virulence of the bacteria and enhance their clearance by the host immune system.
The following table summarizes the antitubercular activity of selected quinazolinone derivatives.
| Compound Type | M. tuberculosis Strain | Activity (MIC in µg/mL) |
| 6-bromo-2-(4-methoxystyryl)quinazolin-4(3H)-one | H37Rv | 3.125 |
| 6-bromo-2-(3,4-dimethoxystyryl)quinazolin-4(3H)-one | H37Rv | 1.56 |
Antiviral Activity Mechanisms
The broad biological spectrum of quinazolinones also extends to antiviral activity. nih.gov Research in this area has focused on the development of quinazolinone derivatives as inhibitors of viral replication and entry.
A study focused on the synthesis of 2,3-disubstituted-4(3H)-quinazolinones as potential anti-HIV agents. The compounds were evaluated for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. Several derivatives showed significant inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range. The mechanism of action is believed to be non-nucleoside reverse transcriptase inhibition, where the compounds bind to a hydrophobic pocket in the enzyme, inducing a conformational change that renders it inactive.
In another study, quinazolinone-based compounds were investigated for their activity against the hepatitis C virus (HCV). A series of 2-amino-3-phenyl-4(3H)-quinazolinone derivatives were found to inhibit the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. The compounds were proposed to act as allosteric inhibitors, binding to a site distinct from the active site of the enzyme.
Furthermore, some quinazolinone derivatives have shown activity against the influenza virus. These compounds are thought to target the viral neuraminidase, an enzyme that facilitates the release of progeny virions from infected cells. By inhibiting neuraminidase, these compounds can prevent the spread of the virus.
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. It plays a crucial role in regulating virulence factor production, biofilm formation, and antibiotic resistance in many pathogenic bacteria. Inhibition of QS is considered a promising anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics.
Quinazolinone derivatives have been identified as potential quorum sensing inhibitors (QSIs). The natural product 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a QS signal molecule in P. aeruginosa, has a structural resemblance to the quinazolinone scaffold. This has prompted researchers to explore quinazolinone derivatives as antagonists of QS systems.
One study investigated a series of 2-alkoxy-4(3H)-quinazolinones for their ability to inhibit the LasR/RhlR QS systems in P. aeruginosa. Several compounds were found to effectively inhibit the production of virulence factors such as elastase and pyocyanin (B1662382), which are under the control of the Las and Rhl systems. The proposed mechanism involves the competitive binding of the quinazolinone derivatives to the LasR and RhlR receptor proteins, thereby preventing the binding of the natural autoinducers and subsequent activation of QS-regulated genes.
Another study focused on the inhibition of the PqsR (MvfR) QS system, which regulates the production of PQS and other virulence factors in P. aeruginosa. A number of 4(3H)-quinazolinone derivatives were synthesized and shown to act as potent antagonists of PqsR. These compounds were able to reduce the production of pyocyanin and inhibit biofilm formation. Molecular modeling studies suggested that these compounds bind to the ligand-binding pocket of PqsR, preventing its activation by the native signal molecules.
The inhibition of quorum sensing by quinazolinone derivatives represents a promising approach to combat bacterial infections by disarming the pathogens rather than killing them directly.
Enzyme Modulatory Activities
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms
The quinazolinone core has been identified as a promising scaffold for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes. nih.govnih.gov The therapeutic effect of DPP-4 inhibitors stems from their ability to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov By inhibiting DPP-4, these compounds increase the circulating levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. nih.gov
Studies on various quinazolinone derivatives have revealed key structural features that influence their DPP-4 inhibitory activity. For instance, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives demonstrated good inhibitory activity against the DPP-4 enzyme. nih.govnih.gov Molecular docking studies of these compounds have provided insights into their binding modes within the active site of the DPP-4 enzyme. nih.gov These in silico analyses suggest that the quinazolinone scaffold can effectively interact with key residues in the enzyme's catalytic pocket. nih.gov While all synthesized compounds in one study showed good DPP-4 inhibitory activity, their potency was lower than that of the reference drug, sitagliptin, which was attributed to differences in their binding interactions. nih.gov Specifically, the study highlighted that variations in the dialkylamino moiety at the C-2 position and the benzonitrile (B105546) group at the N-3 position significantly impact the inhibitory potential. nih.govnih.gov
Although direct mechanistic studies on this compound as a DPP-4 inhibitor are not extensively detailed in the public domain, the established activity of the broader quinazolinone class suggests that its biological effects may, in part, be mediated through this pathway. The bromine substitution at the 5-position could influence the electronic and steric properties of the molecule, potentially affecting its binding affinity for the DPP-4 enzyme.
Anti-inflammatory Mechanistic Pathways
The anti-inflammatory properties of quinazolinone derivatives have been a significant area of research, with many studies pointing towards the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism of action. nih.gov The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. nih.govacs.org
Several novel series of quinazolinones have been designed and synthesized as selective COX-2 inhibitors. nih.gov This selectivity is a crucial aspect of their therapeutic potential, as COX-1 is a constitutive enzyme involved in physiological functions like gastric cytoprotection, whereas COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is expected to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Research has shown that conjugating the quinazolinone scaffold with other known anti-inflammatory moieties, such as ibuprofen (B1674241) or indole (B1671886) acetamide (B32628), can lead to potent and selective COX-2 inhibitors. nih.gov For example, certain quinazolinone-ibuprofen conjugates have exhibited superior COX-2 selectivity compared to previously reported quinazolinones. nih.gov Molecular modeling studies have corroborated these findings, indicating that the quinazolinone derivatives can fit well into the active site of the COX-2 enzyme. nih.gov The presence of a halogen, such as bromine, on the quinazolinone ring has been noted in some derivatives with significant anti-inflammatory activity, suggesting that such substitutions can be beneficial for this biological effect.
While specific data on the COX-2 inhibitory activity of this compound is limited, the general findings for the quinazolinone class strongly suggest that its anti-inflammatory effects are likely mediated through the inhibition of prostaglandin (B15479496) synthesis via the COX-2 pathway.
Analgesic Mechanistic Pathways
The analgesic effects of quinazolinone derivatives are closely intertwined with their anti-inflammatory mechanisms. nih.gov By inhibiting the production of prostaglandins, which are not only inflammatory mediators but also sensitize peripheral nerve endings to painful stimuli, these compounds can effectively alleviate pain. nih.gov
Studies on quinazolinones designed as selective COX-2 inhibitors have also demonstrated significant analgesic activity. nih.gov In preclinical models, selected compounds from these series have shown improved analgesic effects, with some even completely abolishing the pain response. nih.gov This underscores the importance of the COX-2 inhibitory pathway in the analgesic action of these compounds.
Angiotensin II AT1 Receptor Antagonism (General Quinazolinone Relevance)
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis, with the angiotensin II type 1 (AT1) receptor being a key component. nih.govnih.gov Blockade of the AT1 receptor is a well-established therapeutic strategy for the treatment of hypertension and other cardiovascular diseases. nih.govresearchgate.net The quinazolinone scaffold has been explored as a structural template for the development of non-peptide AT1 receptor antagonists. nih.gov
Structural studies have revealed that the quinazolinone ring can serve as a core element in molecules designed to bind to the AT1 receptor. nih.gov In some designs, the quinazolinone moiety is part of a larger scaffold that often includes a biphenyl-tetrazole group, which is a common feature in many clinically used angiotensin receptor blockers (ARBs). nih.gov The interaction of these molecules with the AT1 receptor is typically characterized by high affinity and selectivity. nih.gov
Docking studies of quinazolinone-based compounds into the AT1 receptor have helped to elucidate the key interactions at the molecular level. nih.gov These studies indicate that specific substituents on the quinazolinone ring can influence the binding affinity and selectivity for the AT1 receptor over the AT2 receptor. nih.gov While the direct antagonistic activity of this compound at the AT1 receptor has not been specifically reported in the reviewed literature, the established relevance of the quinazolinone core in AT1 receptor antagonism suggests that this compound could potentially exhibit such activity. Further experimental validation is required to confirm this hypothesis and to understand the precise role of the bromo and methyl substituents in receptor binding and antagonism.
Data Tables
Table 1: Investigated Biological Activities of Quinazolinone Derivatives
| Biological Activity | Mechanistic Target | General Findings for Quinazolinone Class |
| DPP-4 Inhibition | Dipeptidyl Peptidase-4 (DPP-4) | Quinazolinone derivatives show inhibitory activity, with potency influenced by substitutions at C-2 and N-3 positions. nih.govnih.gov |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2 is a key mechanism; halogen substitutions can enhance activity. nih.gov |
| Analgesic | Cyclooxygenase-2 (COX-2) | Analgesic effects are linked to the inhibition of prostaglandin synthesis via the COX-2 pathway. nih.gov |
| Angiotensin II Receptor Antagonism | Angiotensin II Type 1 (AT1) Receptor | The quinazolinone scaffold is a viable core for designing AT1 receptor antagonists. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Bromine Substitution at C-5 on Biological Activities and Mechanistic Interactions
The strategic placement of halogen atoms on the quinazolinone core is a well-established method for modulating biological activity. nih.gov While specific data focusing solely on the C-5 bromine of 5-bromo-2-methyl-1H-quinazolin-4-one is limited in the provided context, the broader impact of halogenation on the benzene (B151609) ring of the quinazolinone scaffold is widely documented. For instance, the introduction of iodine at the C-6 and C-8 positions has been shown to significantly enhance antibacterial activity. nih.gov Similarly, studies on 6-iodo-4(3H)-quinazolinone derivatives have demonstrated that this halogenation can lead to promising biological activity. researchgate.net
In a series of 6-bromo quinazoline (B50416) derivatives, compounds showed less cytotoxicity on normal cells compared to cancer cell lines, indicating a degree of selectivity between tumorigenic and non-tumorigenic cells. nih.gov Research into C-5 substituted anilinoquinazolines has identified them as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, where they are designed to target the ribose pocket. nih.gov Furthermore, antitubercular activity was found to be enhanced by the presence of a bromine atom at the C-6 position in certain quinazolinone derivatives. researchgate.net These findings collectively underscore the critical role of halogenation on the benzene portion of the quinazolinone ring in tailoring the compound's interaction with various biological targets, even when direct evidence for the C-5 position is contextually sparse.
Influence of Methyl Substitution at C-2 on Biological Functionality
The substituent at the C-2 position of the quinazolinone ring is a critical determinant of pharmacological activity. nih.gov The presence of a methyl group at this position is considered essential for certain biological functions, particularly antimicrobial activities. nih.gov Structure-activity relationship studies have consistently revealed that small alkyl groups, such as methyl, or other functionalities like amine or thiol groups at the C-2 position are important for bioactivity. nih.gov
Among various quinazolinone derivatives, 2-methyl quinazolinones have demonstrated significant pharmacological properties, including inhibitory effects on DNA repair enzymes like poly (ADP-ribose) polymerase (PARP). nih.gov This specific substitution contributes to the molecule's ability to engage with biological targets and elicit a therapeutic response, highlighting its importance in the design of new quinazolinone-based agents.
Role of N-1 and N-3 Substitutions in Modulating Biological Targets and Mechanisms
Modifications at the N-1 and N-3 positions of the quinazolinone ring are pivotal for modulating biological activity and target specificity. nih.gov The N-3 position, in particular, is a frequent site for derivatization to enhance therapeutic potential. SAR studies indicate that attaching a substituted aromatic ring at the N-3 position is a key feature for improving antimicrobial properties. nih.gov The nature of this substituent can significantly influence the compound's mechanism of action.
Systematic Derivatization at Various Positions and Their Effect on Mechanistic Activity
SAR studies have yielded several key insights:
Position 2: The presence of a methyl, amine, or thiol group is often essential for antimicrobial activity. nih.gov
Position 3: Substitution with aromatic or heterocyclic rings is a common strategy to enhance potency against various targets. nih.gov
Position 5: C-5 substituted anilinoquinazolines have been designed as specific inhibitors of EGFR tyrosine kinase. nih.gov
Positions 6 and 8: The introduction of halogens, such as iodine or bromine, at these positions can significantly improve antimicrobial and anticancer activities. nih.govnih.govresearchgate.net
Position 7: In some studies, substitution at the C-7 position with groups like chloro led to a decrease in antibacterial activity. acs.org
These findings are often compiled to guide the development of new derivatives with enhanced or more specific activities. The following table summarizes the observed effects of various substitutions.
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Citation(s) |
| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity. | nih.gov |
| C-2 | Styryl, Methyl | Inhibition of tubulin polymerization and DNA repair enzymes. | nih.gov |
| N-3 | Substituted Aromatic Ring | Important for antimicrobial activity. | nih.gov |
| N-3 | Five-membered Heterocycle | Can be used to generate diverse biological activities. | researchgate.net |
| C-5 | Anilino Group | Inhibition of EGFR tyrosine kinase. | nih.gov |
| C-6 | Iodine, Bromine | Significantly improved antibacterial/antitubercular activity. | nih.govresearchgate.net |
| C-6 & C-8 | Iodine | Significantly improved antibacterial activity. | nih.gov |
| C-7 | Halogen | Loss of antibacterial activity. | acs.org |
Identification of Key Pharmacophoric Features for Targeted Biological Actions
The quinazolinone nucleus is considered an important pharmacophore, a term used to describe the essential structural features of a molecule required for a specific biological interaction. nih.goveipublication.com Through extensive SAR studies, several key pharmacophoric features have been identified for quinazolinone derivatives to exert their targeted biological actions.
The essential elements of the pharmacophore for this class of compounds generally include:
The Quinazolinone Core: This fused heterocyclic system serves as the fundamental scaffold for molecular interactions. eipublication.com
Substitution at C-2: A small alkyl (like methyl) or a hydrogen-bonding group (like amine or thiol) at this position is crucial for activities such as antimicrobial action. nih.gov
Substitution at N-3: An aromatic or heteroaromatic ring attached to the N-3 nitrogen is a recurring feature in potent derivatives, influencing target binding. nih.gov
Halogenation of the Benzene Ring: The presence of a halogen atom, particularly at positions C-6 and C-8, is a significant contributor to enhanced biological activity. nih.gov
These features collectively define the structural requirements for a quinazolinone derivative to bind effectively to its biological target, making them a cornerstone for the design of new, more potent therapeutic agents. nih.goveipublication.com
Ligand-Based and Structure-Based Design Approaches for Lead Optimization
Modern drug discovery frequently employs computational design approaches to optimize lead compounds, and quinazolinone derivatives are no exception. Both ligand-based and structure-based methods have been successfully applied to enhance the potency and selectivity of these molecules. researchgate.netnih.gov
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules known to be active.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models have been developed for quinazolin-4(3H)-one derivatives to identify key structural features that correlate with their anti-breast cancer activity. researchgate.netnih.gov In one study, a statistically robust QSAR model was used to predict the inhibitory capacities of newly designed molecules, leading to the identification of seven new derivatives with potentially better activity than the starting template. researchgate.netnih.gov
Structure-Based Drug Design (SBDD): This method utilizes the known 3D structure of the target protein to design molecules that can bind to it with high affinity.
Molecular Docking: This technique has been widely used to predict the binding modes of quinazolinone derivatives within the active sites of target enzymes like EGFR and Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.netrsc.org For instance, docking studies were performed against both the "active" and "inactive" states of EGFR to identify optimal binding modes for newly designed inhibitors. nih.gov These simulations provide insights into crucial interactions, such as hydrogen bonds and hydrophobic contacts, guiding the modification of the lead compound to improve its binding affinity. researchgate.net
Fragment-Based Screening: This approach involves identifying small molecular fragments that bind to the target and then growing or combining them to create a more potent lead compound. This strategy was used to discover a dual-target inhibitor for both PARP1 and bromodomain-containing protein 4 (BRD4). nih.gov
These computational strategies facilitate a more rational and rapid discovery process for novel and effective quinazolinone-based therapeutic agents. researchgate.netnih.gov
Strategic Development of Quinazolinone Hybrid Molecules and Conjugates
Rationale for Combining Quinazolinone with Other Bioactive Scaffolds
The primary rationale for creating quinazolinone hybrid molecules is to develop novel therapeutic agents with improved efficacy and the ability to address complex diseases. rsc.org Many diseases, such as cancer and infectious diseases, are multifactorial and can develop resistance to drugs that act on a single target. rsc.org By combining the quinazolinone core with other bioactive scaffolds, researchers aim to create multi-target ligands that can interact with several biological targets simultaneously. nih.govrsc.org This polypharmacological approach can lead to a variety of benefits:
Synergistic Activity: The combination of two pharmacophores can result in a biological effect that is greater than the sum of the individual components. nih.gov
Enhanced Potency: Hybrid molecules may exhibit stronger binding to their intended targets, leading to increased potency. rsc.org
Overcoming Drug Resistance: Multi-target drugs can be more effective against resistant pathogens or cancer cells that have developed mechanisms to evade single-target therapies. nih.gov
Broadened Spectrum of Activity: The resulting hybrid may possess a wider range of biological activities than its parent molecules. For instance, combining a quinazolinone with an antimicrobial agent could yield a compound with both anticancer and antimicrobial properties. mdpi.com
Improved Pharmacokinetic Properties: Molecular hybridization can also be used to modify the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
The selection of the second bioactive scaffold is crucial and is often based on its known biological activity. For example, scaffolds like triazole, thiazole, and sulfonamide, which are known for their antimicrobial and anticancer properties, have been successfully hybridized with quinazolinone to create potent new compounds. nih.govnih.gov
Synthetic Strategies for Constructing Quinazolinone Hybrid Molecules
The synthesis of quinazolinone hybrid molecules involves a variety of chemical strategies designed to link the quinazolinone core with another bioactive moiety. These strategies often employ multi-step reactions and require careful planning to ensure the desired final product is obtained with good yield and purity. researchgate.net
Common synthetic approaches include:
Amide Bond Formation: A frequent strategy involves creating an amide linkage between the quinazolinone scaffold and another molecule. This can be achieved by reacting an amino-functionalized quinazolinone with a carboxylic acid-containing scaffold, or vice versa, often in the presence of a coupling agent. mdpi.com
Schiff Base Formation: The condensation of an amino-substituted quinazolinone with an aldehyde or ketone can form an imine or Schiff base linkage, connecting the two pharmacophores. nih.gov
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and specific reaction used to link a quinazolinone containing an alkyne group with another molecule functionalized with an azide. researchgate.net
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a quinazolinone derivative. toho-u.ac.jp This approach is environmentally friendly as it can reduce the number of synthetic steps and the amount of waste generated. toho-u.ac.jp
Ether or Thioether Linkages: Hybrid molecules can also be constructed by forming ether or thioether bonds between the quinazolinone core and a second scaffold.
Mechanistic Evaluation of Enhanced or Multi-Target Biological Activities of Hybrid Compounds
A key aspect of developing quinazolinone hybrids is the evaluation of their mechanism of action to understand how the combination of pharmacophores leads to enhanced or multi-target biological activities. nih.gov This evaluation typically involves a combination of in vitro and in silico studies.
In Vitro Assays:
Enzyme Inhibition Assays: If the parent molecules are known to inhibit specific enzymes, the hybrid compound is tested against the same enzymes to determine if it retains or has enhanced inhibitory activity. For example, quinazolinone hybrids have been evaluated as inhibitors of enzymes like epidermal growth factor receptor (EGFR), dihydrofolate reductase (DHFR), and cyclooxygenase (COX). nih.gov
Mechanism of Action Studies: Further cell-based experiments can elucidate the specific cellular pathways affected by the hybrid molecule. This may include studies on cell cycle arrest, apoptosis induction, or inhibition of tubulin polymerization. mdpi.com
In Silico Studies:
Molecular Docking: Computational docking simulations are used to predict the binding mode of the hybrid molecule within the active site of its biological target(s). mdpi.com This can help to rationalize the observed biological activity and guide the design of more potent analogs.
Through these evaluations, researchers can confirm whether a hybrid molecule acts on multiple targets and understand the structural features responsible for its enhanced activity. For instance, a quinazolinone-amino acid hybrid was shown to act as a dual inhibitor of EGFR kinase and tubulin polymerization, demonstrating a multi-target mechanism. mdpi.com Similarly, quinazolinone-benzenesulfonamide hybrids have been developed as dual EGFR/human epidermal growth factor receptor 2 (HER2) inhibitors. researchgate.net
The following table provides examples of quinazolinone hybrid molecules and their reported biological activities:
| Hybrid Scaffold Combination | Target/Activity | Example Finding | Reference |
| Quinazolinone-Thiazolidinone | Antimicrobial | Electron-withdrawing groups on the phenyl ring were found to be important for antimicrobial activity. | nih.gov |
| Quinazolinone-Oxadiazole | Anticancer | A hybrid with a propyl substitution at the 2nd position of the quinazolinone showed potent activity against HeLa cell lines. | nih.govrsc.org |
| Quinazolinone-Indolin-2-one | Anticancer | N-substitution on the indolin-2-one moiety was found to be essential for anti-proliferative activity. | nih.gov |
| Quinazolinone-Benzenesulfonamide | Antimicrobial | Hybrids with halogenated phenyl substituents showed more significant activity. | nih.gov |
| Quinazolinone-Amino Acid | Anticancer (Dual Inhibitor) | Acted as dual inhibitors of EGFR kinase and tubulin polymerization. | mdpi.com |
Future Research Directions and Unexplored Avenues
Development of Advanced and Sustainable Synthetic Methodologies for Quinazolinone Libraries
The synthesis of quinazolinone derivatives has been a subject of intense research, with a continuous drive towards efficiency, diversity, and sustainability. researchgate.netujpronline.com Traditional methods, while effective, often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that can be time-consuming and generate significant waste. mdpi.comnih.gov Future research is increasingly focused on overcoming these limitations by developing advanced and eco-friendly synthetic strategies.
Green chemistry principles are at the forefront of this evolution. researchgate.net Researchers are exploring novel methods such as visible light-driven photocatalysis, which utilizes renewable energy sources to drive chemical reactions. mdpi.comnih.gov For instance, the use of curcumin-sensitized titanium dioxide nanoparticles has demonstrated high efficiency in the one-pot, three-component synthesis of quinazoline (B50416) derivatives, achieving up to a 97% product yield in under an hour. mdpi.comnih.gov Other sustainable approaches include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. ujpronline.comresearchgate.net
Catalyst-free reactions: The use of low-melting, biodegradable solvent systems, like sugar-urea-salt mixtures, offers a non-toxic and efficient medium for synthesis. rsc.org
Earth-abundant metal catalysis: Replacing precious metal catalysts (like palladium) with earth-abundant and less toxic alternatives, such as manganese and copper, is a key goal. researchgate.netacs.org Manganese(I)-catalyzed reactions, for example, provide an atom-economical route to quinazolines with the benign by-products of water and hydrogen gas. acs.org
Electrochemical synthesis: This method offers a metal- and catalyst-free approach that is both cost-effective and environmentally friendly. researchgate.net
These advanced methodologies not only facilitate a more sustainable production of known quinazolinones but also enable the rapid generation of diverse chemical libraries. researchgate.netrsc.org By creating a wider array of derivatives, including those based on the 5-bromo-2-methyl-1H-quinazolin-4-one scaffold, researchers can more effectively explore structure-activity relationships (SAR) and identify new lead compounds.
| Methodology | Key Advantages | Example Catalyst/Condition | Reference |
|---|---|---|---|
| Visible Light Photocatalysis | Sustainable, uses renewable energy, high efficiency | Curcumin-sensitized TiO₂ | mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Deep eutectic solvents (DES) | researchgate.net |
| Catalyst-Free Synthesis | Non-toxic, biodegradable, cost-effective | Low melting sugar-urea-salt mixture | rsc.org |
| Earth-Abundant Metal Catalysis | Atom-economical, avoids precious metals | Manganese(I) complexes, Copper complexes | researchgate.netacs.org |
| Electrochemical Synthesis | Metal- and catalyst-free, environmentally friendly | Anodic oxidative cyclization | researchgate.netorganic-chemistry.org |
Application of Artificial Intelligence and Machine Learning in Quinazolinone Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development pipeline. jddtonline.infonih.gov These computational tools offer the potential to significantly accelerate the design of novel quinazolinone-based drugs, reduce costs, and improve the success rate of clinical trials. nih.gov
Future applications of AI/ML in the context of quinazolinone drug design include:
Generative Chemistry: AI models, particularly generative adversarial networks (GANs), can design novel quinazolinone structures de novo. nih.gov These models learn from vast datasets of existing molecules to generate new compounds with optimized properties, such as high potency and selectivity for a specific biological target.
Predictive Modeling: ML algorithms are adept at building predictive models for various properties. This includes Quantitative Structure-Activity Relationship (QSAR) models to predict a compound's biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models to forecast its pharmacokinetic and safety profile. jddtonline.infonih.gov Applying these models to virtual libraries of this compound derivatives could rapidly identify the most promising candidates for synthesis and testing.
High-Throughput Virtual Screening (HTVS): AI/ML can screen massive virtual libraries of compounds against a biological target far more quickly than physical screening methods. nih.govnih.gov This allows for the efficient exploration of chemical space to find novel hits.
Retrosynthetic Analysis: AI can assist chemists by predicting viable synthetic routes for complex target molecules, streamlining the synthesis planning process. researchgate.net
By leveraging AI and ML, researchers can make more informed decisions, prioritize the synthesis of compounds with a higher probability of success, and ultimately shorten the timeline from initial discovery to a potential therapeutic agent. jddtonline.info
Identification of Novel and Underexplored Biological Targets for Quinazolinone-Based Compounds
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. acs.orgnih.gov While their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, a vast landscape of biological targets remains underexplored. ujpronline.comnih.govnih.gov
Future research should focus on identifying novel targets for quinazolinone derivatives. This can be achieved through:
Phenotypic Screening: Testing libraries of quinazolinones in cell-based or organism-based assays without a preconceived target can reveal unexpected biological activities and help identify new therapeutic areas.
Target Deconvolution: Once a compound with an interesting phenotype is identified, various "omics" technologies (proteomics, genomics) can be used to pinpoint its molecular target(s).
Exploring New Target Classes: While much research has focused on kinases and receptors, other target classes could be modulated by quinazolinones. Recent studies have shown that quinazoline derivatives can inhibit the splicing of fungal group II introns, a novel RNA target, highlighting the potential for these compounds to interact with non-protein targets. acs.org Other promising areas include targeting histone deacetylases (HDACs), with some quinazolin-4(3H)-one derivatives showing selective inhibition of HDAC6. nih.gov
The diverse biological activities reported for quinazolinones suggest that their potential is far from exhausted. nih.gov Systematic screening of compounds like this compound and its analogues against a broader range of targets, including emerging ones in areas like viral diseases and metabolic disorders, could lead to first-in-class medicines. acs.orgnih.gov
Investigation of Multi-Targeting Approaches and Polypharmacology
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology—the design of single molecules that can modulate multiple biological targets simultaneously. acs.orgnih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient. acs.orgresearchgate.net
The quinazolinone scaffold is exceptionally well-suited for the development of multi-target drugs. acs.org Its structural versatility allows for the incorporation of different pharmacophoric features, enabling simultaneous interaction with multiple proteins. Future research should intentionally design and investigate quinazolinone derivatives as polypharmacological agents.
Key strategies include:
Rational Design: Designing hybrid molecules that combine the quinazolinone core with other pharmacophores known to be active against different targets.
Computational Prediction: Using computational tools to predict the promiscuity of a compound—its ability to interact with multiple targets—and to guide the design of molecules with a desired multi-target profile while avoiding interactions with "anti-targets" that could cause adverse effects. nih.govresearchgate.net
Network Pharmacology: Analyzing the complex network of interactions involved in a disease to identify key nodes that could be modulated by a single multi-target drug for a synergistic therapeutic effect. researchgate.net
Investigating the polypharmacology of the this compound family could uncover compounds with enhanced efficacy and a lower propensity for developing drug resistance compared to single-target agents. nih.gov
Exploration of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. To be effective, a probe should be potent, selective, and have a known mechanism of action. While this compound itself is not yet characterized as a probe, its structure presents significant opportunities for its development into one.
Future research should explore this potential by:
Characterizing its Biological Activity: The first step is to comprehensively screen this compound against various targets to identify a primary interaction.
Leveraging the Bromine Atom: The bromine atom at the 5-position is a key feature. It can serve as a versatile chemical handle for further modification through reactions like Suzuki-Miyaura coupling. This allows for the straightforward synthesis of analogues to optimize potency and selectivity or to attach reporter tags (like fluorescent dyes or biotin) for use in pull-down assays to identify binding partners.
Use in Biophysical Techniques: The heavy bromine atom can be useful in X-ray crystallography to aid in solving the structure of the compound bound to its target protein, providing critical insights into its binding mode.
Developing a "Negative Control": The development of a structurally similar but biologically inactive analogue is crucial for validating that the observed biological effects are due to the specific interaction of the probe and not off-target effects.
By developing this compound into a well-characterized chemical probe, researchers would gain a valuable tool to investigate the function of its biological target(s), validate new drug targets, and pave the way for future therapeutic development.
Q & A
Q. Methodological Notes
- Synthetic Optimization : Reaction monitoring and solvent selection are critical for minimizing bromine-related side reactions .
- Data Contradictions : Cross-disciplinary validation (computational, biophysical, structural) resolves discrepancies between predicted and observed activities .
- SAR Development : Modular synthesis and standardized bioassays enable efficient exploration of substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
